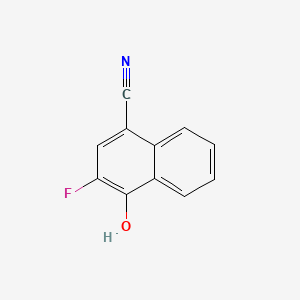
3-Bromo-2-methylphenylisothiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-methylphenylisothiocyanate: is an organic compound that belongs to the class of isothiocyanates It is characterized by the presence of a bromine atom, a methyl group, and an isothiocyanate functional group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-methylphenylisothiocyanate typically involves the reaction of 3-Bromo-2-methylaniline with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane under anhydrous conditions. The process involves the formation of an intermediate isothiocyanate, which is then isolated and purified.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, safety measures are crucial due to the toxic nature of thiophosgene.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-2-methylphenylisothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary or secondary amines in the presence of a base like triethylamine.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Thiourea Derivatives: Formed from nucleophilic substitution reactions.
Sulfonyl Derivatives: Resulting from oxidation reactions.
Amines: Produced through reduction reactions.
Applications De Recherche Scientifique
Chemistry: 3-Bromo-2-methylphenylisothiocyanate is used as a building block in organic synthesis. It can be employed in the preparation of various heterocyclic compounds and as a precursor for more complex molecules.
Biology: In biological research, this compound can be used to modify proteins and peptides through the formation of thiourea linkages. This modification can help in studying protein functions and interactions.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. It may also find applications in the development of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-methylphenylisothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic and can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity can be exploited to modify proteins, peptides, and other biomolecules, thereby affecting their function and activity.
Molecular Targets and Pathways:
Proteins and Peptides: The compound can modify cysteine residues in proteins, leading to changes in protein structure and function.
Enzymes: It can inhibit enzyme activity by covalently modifying active site residues.
Cell Signaling Pathways: By modifying key signaling proteins, the compound can influence various cellular pathways.
Comparaison Avec Des Composés Similaires
Phenylisothiocyanate: Lacks the bromine and methyl groups, making it less reactive.
4-Bromo-2-methylphenylisothiocyanate: Similar structure but with the bromine atom in a different position, leading to different reactivity and properties.
2-Methylphenylisothiocyanate: Lacks the bromine atom, resulting in different chemical behavior.
Uniqueness: 3-Bromo-2-methylphenylisothiocyanate is unique due to the presence of both bromine and methyl groups, which enhance its reactivity and provide additional sites for chemical modification. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H6BrNS |
|---|---|
Poids moléculaire |
228.11 g/mol |
Nom IUPAC |
1-bromo-3-isothiocyanato-2-methylbenzene |
InChI |
InChI=1S/C8H6BrNS/c1-6-7(9)3-2-4-8(6)10-5-11/h2-4H,1H3 |
Clé InChI |
GSTDQYZNPIOQRP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1Br)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Fluoro-3-methylbenzo[c]isoxazole](/img/structure/B13687243.png)

![8-[(1R,2R)-2-Hydroxy-2-methylcyclopentyl]-6-iodo-2-[[1-(methylsulfonyl)-4-piperidyl]amino]pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13687252.png)
![7-Bromoindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13687256.png)
![Ethyl 2-[2-(Trifluoromethyl)phenyl]thiazole-4-carboxylate](/img/structure/B13687274.png)
![Ethyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13687282.png)
![8-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13687284.png)
![2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethanol](/img/structure/B13687296.png)

![1-[(5-Methylthiophen-2-yl)methyl]azetidine](/img/structure/B13687304.png)
